1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, 1,1-dimethylethyl ester
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Overview
Description
1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, 1,1-dimethylethyl ester is a complex organic compound that features a pyrrolidine ring, a hydroxy group, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, 1,1-dimethylethyl ester typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole moiety can be reduced under specific conditions to yield different derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions to form new compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while nucleophilic substitution can produce various esters and amides .
Scientific Research Applications
1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, 1,1-dimethylethyl ester has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxy group and ester functionality also contribute to the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1-Pyrrolidinecarboxylic acid, 3-hydroxy-4-methyl-, 1,1-dimethylethyl ester
- 1-Pyrrolidinecarboxylic acid, 3,3-difluoro-4-(hydroxyMethyl)-, phenylMethyl ester
Uniqueness
What sets 1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, 1,1-dimethylethyl ester apart is the presence of the imidazole moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
1263286-41-4 |
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Molecular Formula |
C14H23N3O3 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-3-[(2-methylimidazol-1-yl)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H23N3O3/c1-11-15-6-8-16(11)9-14(19)5-7-17(10-14)12(18)20-13(2,3)4/h6,8,19H,5,7,9-10H2,1-4H3 |
InChI Key |
DPMUMXFUVVSGSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2(CCN(C2)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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